molecular formula C₁₅H₂₀D₆Cl₂N₂O₂ B1159687 Tetracaine-d6 Dihydrochloride Salt

Tetracaine-d6 Dihydrochloride Salt

Cat. No.: B1159687
M. Wt: 343.32
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracaine-d6 Dihydrochloride Salt is a high-purity, stable-isotope labeled compound specifically designed for use as an internal standard in the quantitative analysis of the local anesthetic tetracaine. The incorporation of six deuterium atoms (d6) at the N,N-dimethyl group provides a consistent mass shift, ensuring reliable and accurate quantification by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Tetracaine is an amino-ester local anesthetic that functions by blocking voltage-gated sodium channels on neuronal cell membranes . This blockade inhibits the influx of sodium ions, thereby preventing the depolarization of the nerve membrane and the conduction of nerve impulses, leading to a localized loss of sensation . Tetracaine is known for its high lipid solubility and potency . It is metabolized primarily in the plasma via hydrolysis by pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol . The primary research application of this compound is in the field of bioanalytical chemistry and pharmacokinetics. It is an essential tool for scientists developing assays to measure tetracaine concentrations in biological matrices like plasma, serum, or tissue homogenates. Using a deuterated internal standard corrects for variability in sample preparation and ionization efficiency during mass spectrometric analysis, significantly improving the precision, accuracy, and reliability of the results. This is critical for studies investigating the absorption, distribution, metabolism, and excretion (ADME) profile of tetracaine . This product is intended for research and forensic science applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

Molecular Formula

C₁₅H₂₀D₆Cl₂N₂O₂

Molecular Weight

343.32

Synonyms

4-(Butylamino)benzoic Acid-d6 2-(Dimethylamino)ethyl Ester Dihydrochloride Salt;  2-Dimethylaminoethanol-d6 4-n-Butylaminobenzoate Dihydrochloride Salt;  Amethocaine-d6 Dihydrochloride Salt;  Amethocaine-d6 Dihydrochloride Salt;  Anacel-d6 Dihydrochlorid

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Tetracaine D6 Dihydrochloride Salt

Advanced Approaches for Deuterium (B1214612) Integration into the Tetracaine (B1683103) Scaffold

The introduction of six deuterium atoms onto the tetracaine molecule requires sophisticated synthetic methods to ensure high levels of isotopic enrichment at specific positions.

Regioselective Deuteration Techniques

Achieving regioselective deuteration is paramount in the synthesis of Tetracaine-d6. This ensures that the deuterium atoms are placed at the desired locations within the molecule, which in this case are the two methyl groups of the dimethylamino moiety. Modern synthetic organic chemistry offers several powerful techniques for selective deuteration.

One prominent approach involves the use of deuterated reagents in the final steps of the synthesis. For instance, the reaction of a suitable precursor amine with deuterated iodomethane (B122720) (CD₃I) can introduce a trideuterated methyl group. Repeating this process or using a precursor that already contains one trideuterated methyl group would lead to the desired d6-labeling.

Another advanced method is the direct, metal-free deuteration of amines. Research has shown the development of general and versatile methods for the synthesis of selectively deuterated amines. nih.govrsc.org These methods can achieve high levels of deuterium incorporation at the α and/or β positions of amines. nih.govrsc.org For example, a domino keteniminium/iminium activation sequence using a mixture of triflic acid and a deuterated silane (B1218182) can yield amines with precise deuterium placement. nih.govrsc.org Additionally, organophotocatalytic methods have emerged that allow for the direct α-deuteration of unprotected primary amines using D₂O as the deuterium source, offering a cost-effective and environmentally friendly alternative. nih.gov

Precursor Design and Synthesis for d6-Labeling

The efficient synthesis of Tetracaine-d6 hinges on the strategic design and preparation of appropriately labeled precursors. The synthesis of tetracaine hydrochloride typically involves the reaction of p-butylaminobenzoic acid with 2-dimethylaminoethyl chloride hydrochloride. chemicalbook.com For the d6-analog, a key precursor would be N,N-di(trideuteromethyl)aminoethyl chloride, or a related N,N-di(trideuteromethyl)ethanolamine.

The synthesis of this deuterated precursor can be approached in several ways. One common method is the reductive amination of a suitable amine with formaldehyde-d₂ in the presence of a reducing agent like sodium cyanoborohydride-d₃. A more direct route would involve the reaction of 2-aminoethanol with two equivalents of a trideuteromethylating agent, such as methyl-d₃ iodide or dimethyl-d₆ sulfate. The resulting N,N-di(trideuteromethyl)ethanolamine can then be converted to the corresponding chloride for subsequent reaction with the p-butylaminobenzoic acid derivative.

Optimization of Synthetic Pathways for High Isotopic Purity and Yield

Process Chemistry Enhancements for Tetracaine Hydrochloride Analogs

The synthesis of tetracaine hydrochloride itself has been subject to various process improvements that can be adapted for its deuterated counterpart. chemicalbook.comresearchgate.net These enhancements often focus on reaction conditions, solvent selection, and purification methods to maximize yield and purity. For instance, a reported synthesis of tetracaine hydrochloride with a yield of 85.07% and an HPLC purity of 99.34% utilized methyl isobutyl ketone as the solvent and anhydrous potassium carbonate as the base. chemicalbook.com Another approach starting from benzocaine (B179285) reported a total yield of 53.3% and a purity of 99.2%. chemicalbook.com Adapting these optimized conditions to the synthesis of the d6-analog can significantly improve the efficiency of the process.

Starting MaterialKey ReagentsSolventYieldPurityReference
p-Butylaminobenzoic acid2-Dimethylaminoethyl Chloride Hydrochloride, Anhydrous potassium carbonateMethyl isobutyl ketone85.07%99.34% (HPLC) chemicalbook.com
BenzocaineBromobutane, DimethylethanolamineAcetonitrile (B52724)53.3%99.2% (HPLC) chemicalbook.com

Preparation of Salt Forms: Dihydrochloride (B599025) Derivatization and Stabilization

The final step in the synthesis is the formation of the stable dihydrochloride salt. Tetracaine has two basic nitrogen atoms: the tertiary amine in the side chain and the secondary amine on the aromatic ring. nih.gov The pKa of the dimethylated nitrogen is approximately 8.4. chemicalbook.com The formation of a dihydrochloride salt involves the protonation of both of these nitrogen atoms.

The preparation of hydrochloride salts of active pharmaceutical ingredients (APIs) is a common practice to improve properties such as solubility and stability. pharmoutsourcing.com The process for forming the dihydrochloride salt of Tetracaine-d6 would typically involve dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and then introducing dry hydrogen chloride gas or a solution of HCl in an appropriate solvent. chemicalbook.comchemicalbook.com The salt then precipitates out of the solution and can be collected by filtration and dried.

The stability of the resulting salt is crucial. For some APIs, the formation of stable hydrochloride complexes can be challenging. pharxmonconsulting.com It is important to ensure that the resulting Tetracaine-d6 Dihydrochloride Salt is a stable crystalline solid with a well-defined stoichiometry. The crystallinity and physical stability of the salt can be influenced by factors such as the degree of crystallinity and humidity. pharxmonconsulting.com

Advanced Analytical Characterization and Quantification of Tetracaine D6 Dihydrochloride Salt

Mass Spectrometry-Based Quantitation and Identification

Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds like Tetracaine-d6 dihydrochloride (B599025) salt, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Analogs

The development of robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is essential for the accurate quantification of deuterated analogs in complex matrices. rsc.orgrsc.org These methods are crucial for various applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards in quantitative proteomics. rsc.orgrsc.org

A typical LC-MS/MS method involves optimizing several parameters:

Chromatographic Separation: A reversed-phase column, such as a C18 column, is often used to separate the analyte from other components in the sample. nih.govscielo.br The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govscielo.br A gradient elution is often employed to achieve optimal separation. researchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is commonly used. nih.govscielo.br Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov

For deuterated compounds, the method must be able to distinguish between the labeled and unlabeled forms. High-resolution mass spectrometry (HR-MS) can be particularly useful for determining isotopic enrichment and confirming the structural integrity of the deuterated compound. rsc.orgrsc.org

Table 1: Illustrative LC-MS/MS Parameters for Tetracaine (B1683103) Analysis

Parameter Setting
LC System UPLC/HPLC
Column Reversed-phase C18, 1.7-5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2-0.4 mL/min
Injection Volume 3-20 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of tetracaine and its metabolites. researchgate.net While LC-MS is often preferred for its applicability to a wider range of compounds, GC-MS can offer excellent separation efficiency and sensitivity for volatile and thermally stable compounds.

In the context of metabolic profiling, GC-MS can be used to identify and quantify metabolites of tetracaine. researchgate.net For instance, the major metabolite of tetracaine, p-butylaminobenzoic acid, can be analyzed by GC-MS after derivatization to make it more volatile. researchgate.netresearchgate.net

A typical GC-MS method for tetracaine analysis might involve:

Sample Preparation: Liquid-liquid extraction is a common method to isolate tetracaine and its metabolites from biological samples. researchgate.net

Chromatographic Separation: A capillary column, such as an HP-5, is used to separate the compounds. dea.gov

Mass Spectrometric Detection: A mass spectrometer is used to detect and identify the separated compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net

Table 2: Example GC-MS Parameters for Tetracaine Analysis

Parameter Setting
GC System Gas Chromatograph with FID or MS detector
Column HP-5 (or equivalent), 12 m x 0.20 mm I.D., 0.33 µm film thickness
Inlet Temperature 270 °C
Carrier Gas Hydrogen or Helium
Oven Program Isothermal or temperature ramp

| Detector | FID or Mass Spectrometer |

This table provides a representative set of parameters that may be adjusted based on the specific analytical requirements. dea.gov

Internal Standard Applications in Quantitative Bioanalysis

Deuterated compounds like Tetracaine-d6 dihydrochloride salt are widely used as internal standards (IS) in quantitative bioanalysis. rsc.orgrsc.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other sources of variability. kcasbio.com

The key advantages of using a deuterated internal standard include:

Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate normalization of the analyte's signal. kcasbio.com

Improved Precision and Accuracy: By compensating for variations in extraction recovery and instrument response, the use of a SIL-IS leads to more reliable and reproducible quantitative results. kcasbio.com

Enhanced Data Integrity: Regulatory agencies often favor methods that incorporate SIL-IS due to the increased confidence in the data. kcasbio.com

In a typical quantitative bioanalytical method, a known amount of the deuterated internal standard is added to the samples and calibration standards. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isotopic purity assessment of deuterated compounds. rsc.orgrsc.org It provides detailed information about the molecular structure and the position of the deuterium (B1214612) labels.

1H NMR and 13C NMR Techniques for Deuterated Compounds

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for characterizing organic molecules. When analyzing deuterated compounds, these techniques provide valuable information:

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. sigmaaldrich.com This allows for the direct determination of the sites of deuteration. The chemical shifts of the remaining protons are generally very similar to those in the non-deuterated compound, with only minor isotopic effects. sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atom directly attached to a deuterium atom will experience a splitting of its signal into a multiplet due to C-D coupling. Additionally, the chemical shift of the deuterated carbon and adjacent carbons may be slightly altered. rsc.org

For highly deuterated compounds where proton signals are very weak, ²H (deuterium) NMR can be a powerful alternative for structure verification and determining isotopic enrichment. sigmaaldrich.com

Table 3: Representative ¹H NMR Chemical Shifts for Tetracaine

Protons Chemical Shift (ppm)
Aromatic Protons 6.6 - 7.8
-OCH₂- 4.5
-NCH₂- (butyl) 3.1
-NCH₂- (ethyl) 3.5
-N(CH₃)₂ 2.8
-CH₂- (butyl) 1.5
-CH₂- (butyl) 1.4

Note: Chemical shifts are approximate and can vary depending on the solvent and pH. This data is based on typical values found in the literature for tetracaine. researchgate.netchemicalbook.com

Table 4: Representative ¹³C NMR Chemical Shifts for Tetracaine

Carbon Chemical Shift (ppm)
C=O ~166
Aromatic C-O ~152
Aromatic C-N ~112
Aromatic C-H 111 - 131
-OCH₂- ~63
-NCH₂- (ethyl) ~57
-N(CH₃)₂ ~45
-NCH₂- (butyl) ~43
-CH₂- (butyl) 20 - 31

Note: Chemical shifts are approximate and based on typical values for similar structures. chemicalbook.com

2D NMR Methods for Complete Spectral Assignment

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra of complex molecules like tetracaine. rsc.org These methods provide correlation information between different nuclei.

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of protons in the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together different fragments of the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is useful for determining the three-dimensional structure and conformation of the molecule. nih.gov

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, confirming its structure and the location of the deuterium labels. rsc.orgnih.gov

Impurity Profiling and Purity Evaluation Methodologies

The accurate determination of purity and the comprehensive profiling of impurities are critical for qualifying this compound as a reference material. Methodologies for this purpose must be robust, precise, and capable of detecting and quantifying a wide range of potential impurities, including structurally related substances, residual solvents, water content, and non-volatile residues.

Chromatographic Techniques for Related Substance Analysis

Chromatographic methods are central to identifying and quantifying structurally related impurities in high-purity organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a commonly employed technique for this purpose due to its suitability for thermolabile substances. researchgate.net This method separates the primary compound from its related substances, allowing for their individual quantification.

The analytical approach involves developing a stability-indicating HPLC method that can resolve the main peak of Tetracaine-d6 from all potential degradation products and process-related impurities. The European Pharmacopoeia lists several potential impurities for the non-deuterated Tetracaine, which serve as a primary reference for likely related substances in its deuterated analog. synzeal.com

Table 1: Illustrative Chromatographic Analysis of Tetracaine-Related Substances

Impurity NamePotential OriginTypical Analytical Technique
Tetracaine EP Impurity ASynthesis Intermediate / DegradantHPLC-UV
Tetracaine EP Impurity BSynthesis IntermediateHPLC-UV
Tetracaine EP Impurity CSynthesis IntermediateHPLC-UV
4-(Butylamino)benzoic acidHydrolysis DegradantHPLC-UV

This table is illustrative and based on known impurities of the non-deuterated parent compound, Tetracaine. The specific impurity profile of this compound must be determined experimentally.

The quantification of these impurities is typically performed using an area normalization method or by using certified reference standards of the impurities themselves, if available. The results from this analysis form a crucial input for the mass balance approach to purity assignment.

Application of Mass Balance Approaches for Purity Assignment of Hydrochloride Salts

The mass balance approach (MBA) is a widely accepted method for assigning the purity of primary standard materials. nih.gov This methodology does not measure the analyte directly but instead determines the mass fraction of the main component by subtracting the sum of all identified impurities from 100%. researchgate.netnih.gov This requires the use of various independent analytical techniques to quantify different classes of impurities. nih.govresearchgate.net

For a hydrochloride salt like Tetracaine-d6 Dihydrochloride, the purity can be expressed in terms of the salt form or the free base. The mass balance calculation considers impurities such as:

Structurally Related Impurities: Quantified using techniques like HPLC-UV, as described previously. nih.gov

Water Content: Determined by Karl Fischer (KF) coulometric titration. nih.govresearchgate.net

Residual Solvents: Measured using Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS). nih.govresearchgate.net

Non-Volatile Impurities (Ash): Assessed via Thermogravimetric Analysis (TGA), where the residue remaining after heating represents inorganic materials. nih.govresearchgate.net

Chloride Content: Measured by ion chromatography-conductivity detector (IC-CD) to verify the stoichiometry of the salt and can be considered an impurity when assessing the purity of the free base form. nih.govnih.gov

Table 2: Components of the Mass Balance Approach for Purity Assignment

Impurity ClassAnalytical TechniquePurpose
Related SubstancesHPLC-UVQuantifies organic impurities structurally similar to the main compound.
Water ContentKarl Fischer TitrationDetermines the mass fraction of water.
Residual SolventsHS-GC/MSQuantifies volatile organic solvents remaining from synthesis.
Non-Volatile ImpuritiesThermogravimetric Analysis (TGA)Measures inorganic residue (ash).

The final purity (P) of the this compound is calculated by subtracting the mass fractions of all impurity classes from the total mass (100% or 1000 mg/g). The result is a comprehensive purity value that accounts for all significant impurity types. nih.gov

Traceability to Pharmacopeial and International Standards

For a reference material to be valuable, its assigned purity value must be reliable and comparable across different laboratories and over time. This is achieved through metrological traceability, which links the measurement result to a stated reference, such as a national or international standard, through an unbroken chain of comparisons. ethernet.edu.eteurachem.org

The purity value of this compound, determined through the mass balance approach, is traceable to the International System of Units (SI). nih.govnih.gov Each component of the mass balance calculation (e.g., mass measurements for weighing, volumetric measurements for solutions) is performed using calibrated equipment, ensuring traceability for each individual impurity assessment. eurachem.org

Furthermore, pharmacopoeial standards play a key role. The European Pharmacopoeia (EP) provides a reference standard for Tetracaine Hydrochloride. sigmaaldrich.com This primary standard, with its well-characterized identity and purity, serves as a crucial benchmark for method validation and as a comparator for the analysis of related substances. While a specific monograph for the deuterated version may not exist, the standard for the non-deuterated analog is the authoritative reference for establishing analytical methods and identifying potential impurities. synzeal.com The use of stable isotope-labeled compounds like Tetracaine-d6 as internal standards in quantitative assays further necessitates their own rigorous characterization against such primary standards to ensure the accuracy of the methods they are used in. sigmaaldrich.comaptochem.com

Investigations into Non Clinical Pharmacokinetic and Metabolic Research Applications of Deuterated Analogs

Application of Stable Isotopes in Metabolic Pathway Elucidation

The use of stable isotopes, such as deuterium (B1214612) (²H), has become a powerful tool in non-clinical drug metabolism research. acs.orgresearchgate.net By selectively replacing hydrogen atoms with deuterium in a drug molecule, researchers can create a "heavy" version of the compound, like Tetracaine-d6 Dihydrochloride (B599025) Salt. This isotopic labeling allows for the precise tracking of the molecule and its metabolites through various biological systems without altering its fundamental chemical properties. nih.gov This approach offers significant advantages in safety and analytical specificity compared to traditional radioisotope labeling. researchgate.net

In Vitro Metabolic Models (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic models are essential for predicting how a drug will be processed in the body. researchgate.net The primary systems used are liver microsomes and hepatocytes. dls.com

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells. researchgate.net They are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. wuxiapptec.com Microsomal stability assays are a common high-throughput screening method in early drug discovery to assess how quickly a compound is metabolized. researchgate.netwuxiapptec.com

Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiological levels. dls.comresearchgate.net Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of a drug's metabolic fate compared to microsomes. wuxiapptec.com

Identification of Metabolites and Sites of Biotransformation

The primary goal of using deuterated analogs like Tetracaine-d6 is to identify the metabolites formed and pinpoint the exact locations on the molecule where biotransformation occurs. Tetracaine (B1683103), an ester-type local anesthetic, is known to be rapidly hydrolyzed by plasma esterases into its primary metabolites: para-aminobenzoic acid and diethylaminoethanol. drugbank.comnih.gov

The deuterium labeling in Tetracaine-d6 serves as a stable marker. When analyzing samples from in vitro incubations (with microsomes or hepatocytes) using techniques like mass spectrometry, the deuterium atoms remain attached to the core structure of the metabolites, allowing for their unambiguous identification amidst a complex biological matrix. nih.gov This helps differentiate drug-related material from endogenous compounds. The mass shift created by the deuterium atoms provides a clear signature for tracking the metabolic fate of the parent drug. researchgate.net

Chemical Derivatization Strategies for Metabolite Characterization (e.g., N-oxide Reduction)

Chemical derivatization is a technique used to modify metabolites to make them more amenable to analysis or to confirm their structure. youtube.comnih.gov One common challenge in metabolite identification is the potential formation of unstable metabolites like N-oxides. hyphadiscovery.com

N-oxide metabolites are formed through the action of cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com These metabolites can sometimes be unstable and revert to the parent amine, complicating analysis. hyphadiscovery.com To definitively identify an N-oxide metabolite, a chemical reduction strategy can be employed. Treatment of the sample with a reducing agent like titanium trichloride (B1173362) (TiCl₃) will selectively reduce the N-oxide back to its corresponding amine. researchgate.net By comparing the analytical data before and after the reduction, researchers can confirm the presence of the N-oxide metabolite. This strategy, combined with the isotopic signature of a deuterated compound, provides a powerful method for structural elucidation. researchgate.net

Non-Clinical Pharmacokinetic (PK) Profiling Using Deuterated Tracers

Deuterated compounds are invaluable tools for non-clinical pharmacokinetic (PK) studies, which examine how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME). acs.org The use of stable isotope-labeled compounds like Tetracaine-d6 allows for the precise quantification of the drug and its metabolites in biological samples. researchgate.net This is often referred to as the "deuterium switch" approach, which can reveal beneficial alterations in a drug's pharmacokinetic profile. nih.gov

Absorption, Distribution, and Excretion (ADME) Studies in Pre-clinical Models

ADME studies are fundamental to drug development, providing critical information on a drug's disposition within a living organism. qps.com These studies are typically conducted in preclinical animal models. The use of deuterated tracers in these studies allows for the differentiation of the administered drug from any endogenous or previously administered non-labeled drug. This is particularly useful in "cocktail" studies where multiple compounds are administered simultaneously.

For example, a study on the deuterated analog of methadone showed a significant increase in the area under the time-concentration curve and a reduction in clearance compared to the non-deuterated form. nih.gov This demonstrates how deuteration can favorably alter a drug's pharmacokinetic properties. nih.govnih.gov

Table: Representative Data from a Preclinical ADME Study

ParameterNon-Deuterated CompoundDeuterated Analog
Absorption
Cmax (ng/mL)150250
Tmax (hr)1.51.5
Distribution
Volume of Distribution (L/kg)108
Metabolism
% Parent Drug in Plasma at 4hr20%50%
Excretion
% of Dose in Urine (24hr)30%25%
% of Dose in Feces (24hr)60%65%
Overall Exposure
AUC (ng*hr/mL)5001200
Clearance (L/hr/kg)2.00.8

This table contains illustrative data and does not represent actual findings for Tetracaine-d6 Dihydrochloride Salt.

Use of Radioisotope Labeling and Live Imaging Technologies in PK Research

While stable isotopes like deuterium are powerful, radioisotope labeling, often with Carbon-14 (¹⁴C), remains a cornerstone of ADME studies, particularly for mass balance assessments that determine the complete fate of a drug. qps.comoutsourcedpharma.compharmaceutical-technology.com Radiolabeling allows for highly sensitive detection of all drug-related material. outsourcedpharma.com

Live imaging technologies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), when combined with radiolabeled compounds, provide a non-invasive way to visualize and quantify the distribution of a drug in the body over time. nih.govnih.gov This can provide invaluable insights into target organ accumulation and off-target effects. nih.gov For instance, PET imaging with radiolabeled drugs can help understand their biodistribution and inform treatment planning. nih.gov While mass spectrometry imaging (MSI) is an emerging label-free technique, radionuclide imaging is widely used in both preclinical and clinical pharmacokinetic studies. nih.gov

Deuterium's Influence on Pharmacokinetic and Metabolic Profiles

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to modify the pharmacokinetic properties of a drug. nih.govresearchgate.net This modification, known as deuteration, can lead to significant changes in a molecule's metabolic stability without altering its fundamental shape, size, or primary biological activity. acs.org The core principle behind this effect is the mass difference between deuterium and hydrogen, which makes a carbon-deuterium (C-D) bond approximately 6 to 10 times stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond. researchgate.net This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction, such as enzymatic metabolism, is slowed when a C-H bond cleavage is the rate-limiting step. researchgate.netnih.gov

In the context of this compound, the "d6" designation indicates the replacement of the six hydrogen atoms on the two N-methyl groups of the molecule's tertiary amine. While the primary metabolic pathway for the parent compound, tetracaine, is rapid hydrolysis of its ester linkage by plasma esterases into para-aminobenzoic acid and diethylaminoethanol, another potential metabolic route for tertiary amines is N-demethylation, often mediated by cytochrome P450 (CYP) enzymes. drugbank.comnih.gov

The strategic placement of deuterium on the N-methyl groups in Tetracaine-d6 is intended to specifically hinder the N-demethylation pathway. nih.gov Cleavage of a C-H bond on one of the methyl groups is a critical, rate-limiting step in this process. nih.gov By replacing these hydrogens with deuterium, the increased strength of the C-D bonds makes this metabolic transformation more difficult for enzymes to achieve, thereby slowing the rate of N-demethylation. acs.org This selective metabolic blockade would theoretically increase the residence time of the parent molecule in the system if N-demethylation were a significant clearance pathway. It is important to note that this specific deuteration is not expected to influence the primary metabolic route of ester hydrolysis, as that reaction occurs at a different site on the molecule.

Non-clinical research findings from other deuterated compounds where N-demethylation is a major metabolic pathway provide clear evidence of the KIE's impact on pharmacokinetics. For instance, studies comparing the drug enzalutamide (B1683756) with its N-trideuteromethyl analog (d3-enzalutamide) demonstrated a significant alteration in metabolic and pharmacokinetic profiles. nih.govtandfonline.com

Research Findings: Deuteration's Effect on Enzalutamide Pharmacokinetics in Rats

A non-clinical study in Sprague Dawley rats provides a compelling example of how deuteration at an N-methyl group can influence pharmacokinetics. The replacement of hydrogen with deuterium on this key metabolic site led to a marked increase in the stability and exposure of the parent drug. nih.govtandfonline.com

Pharmacokinetic ParameterEnzalutamide (Non-deuterated)d3-Enzalutamide (Deuterated)Percentage Change
Cmax (ng/mL) 1032 ± 1891391 ± 167+35%
AUC₀-t (ng·h/mL) 14827 ± 223529986 ± 4048+102%
CL/F (L/h/kg) 0.69 ± 0.100.34 ± 0.05-50.7%
M2 (N-desmethyl) AUC 10074 ± 15111251 ± 287-87.6%
Data derived from studies on enzalutamide and its deuterated analog. Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve; CL/F: Apparent total clearance; M2: N-desmethyl metabolite. nih.gov

The data clearly illustrates that deuterating the N-methyl group resulted in a 35% increase in the maximum plasma concentration (Cmax) and, more dramatically, a 102% increase in total drug exposure (AUC). nih.gov This was accompanied by a halving of the drug's clearance rate and a nearly eightfold reduction in the formation of the N-demethylated metabolite (M2). nih.gov These findings show that the KIE effectively slowed the N-demethylation pathway, leading to a superior pharmacokinetic profile for the deuterated analog in this non-clinical model. nih.govnih.gov This principle is the basis for the development of several FDA-approved deuterated drugs, such as deutetrabenazine, where metabolic stability is enhanced, allowing for improved dosing regimens. nih.govacs.org

While this compound is most commonly utilized as an internal standard in analytical chemistry for the accurate quantification of tetracaine in biological samples, the principles of the KIE suggest that its own pharmacokinetic profile would be influenced by its deuteration if N-demethylation were a relevant clearance mechanism in the species under study.

Physicochemical and Intermolecular Interaction Studies of Tetracaine Salts

Volumetric Studies of Solute-Solvent and Solute-Solute Interactions

The behavior of tetracaine (B1683103) salts in solution is governed by a complex interplay of interactions between the solute (tetracaine cation), solvent molecules (typically water), and other ions present. Volumetric studies provide significant insights into these solute-solvent and solute-solute interactions.

The study of apparent molar volumes (Vϕ) and apparent molar expansivity (Eϕ) helps in understanding the effects of the solute on the solvent structure. Experimental densities of Tetracaine Hydrochloride (TC·HCl) have been measured in both pure water and aqueous solutions containing electrolytes like NaCl and KCl at various temperatures (288.15 K to 308.15 K). researchgate.net

From these density measurements, the apparent molar volumes can be calculated. The limiting apparent molar volume (Vϕ⁰), obtained by extrapolating to infinite dilution, provides information about the solute-solvent interactions. These values are used to estimate transfer volumes (ΔtrVϕ⁰), which represent the change in volume when the solute is transferred from pure water to an electrolyte solution. researchgate.net Studies have shown that these transfer volumes are dependent on both temperature and the concentration of the electrolyte. researchgate.net

The coefficient of thermal expansion (α) and the apparent molar expansivity (Eϕ) are also derived from temperature-dependent density data. The limiting apparent molar expansivity (Eϕ⁰) for TC·HCl exhibits a minimum as a function of temperature in water and at low electrolyte concentrations. researchgate.net This behavior, along with the analysis of Hepler's constant, can be used to examine the structure-making or structure-breaking ability of the solute in solution. researchgate.net The interactions are influenced by the hydration shell around the tetracaine cation, which in turn is affected by temperature and the presence of other ions. researchgate.net

Limiting Apparent Molar Volumes (Vϕ⁰) and Expansivity (Eϕ⁰) of Tetracaine HCl in Aqueous Solution at Various Temperatures
Temperature (K)Vϕ⁰ (cm³/mol)Eϕ⁰ (cm³/mol·K)
288.15227.8-
293.15229.20.32
298.15231.00.36
303.15233.00.40
308.15235.2-

Note: Data extrapolated from graphical representations and textual descriptions in Rana, A., et al. (2011). Exact values may vary based on experimental conditions. researchgate.net

Tetracaine Hydrochloride is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. bohrium.comnih.gov This structure allows it to self-assemble into organized aggregates known as micelles above a certain concentration, termed the critical micelle concentration (cmc). bohrium.comnih.gov The formation of micelles is a manifestation of the hydrophobic forces that also drive the partitioning of the drug into biological membranes. nih.gov

The cmc of tetracaine hydrochloride in a phosphate (B84403) buffer solution (pH 6.5, ionic strength 0.10) at 22°C has been determined to be approximately 0.063-0.071 M. nih.gov In the presence of other surfactants, such as cationic gemini (B1671429) or conventional surfactants, tetracaine hydrochloride exhibits synergistic interactions, leading to the formation of mixed micelles. bohrium.commdpi.comnih.govresearchgate.net These interactions are thermodynamically favorable, as indicated by negative values for the Gibbs free energy of micellization (ΔG°m) and the interaction parameter (β). bohrium.commdpi.comnih.gov The formation of these mixed micelles is primarily an entropy-driven process. mdpi.com

Volumetric studies suggest that the volume changes associated with micellization are small. The nature of these changes indicates that the micelles formed are likely of a stacking type, where the aromatic rings of the tetracaine molecules stack on top of each other, rather than forming linear aggregates. researchgate.net This unique stacking interaction is a key feature of its self-association in solution. researchgate.net

Thermodynamic Parameters for Mixed Micellization of Tetracaine HCl (TCH) with Surfactants
Mixed SystemInteraction Parameter (β)Gibbs Free Energy of Micellization (ΔG°m)Conclusion
TCH + TTABNegativeNegativeSynergistic interaction, Spontaneous micellization
TCH + 2G4 (Gemini)NegativeNegativeStronger synergistic interaction than with TTAB
TCH + SDS (Anionic)-15.90NegativeStrong electrostatic and hydrophobic interactions

Note: This table summarizes findings from studies on mixed micellization. bohrium.comnih.govmdpi.com TTAB (Tetradecyltrimethylammonium bromide) and SDS (Sodium dodecyl sulfate) are conventional surfactants, while 2G4 represents a gemini surfactant.

Examination of Ionic Liquid Formulations of Tetracaine Analogs

To modify and potentially enhance the physicochemical properties of tetracaine, researchers have synthesized ionic liquid (IL) forms of the drug. Ionic liquids are salts with melting points below 100°C, and their use can lead to novel formulations with different characteristics. nih.govnih.govmdpi.com

Active pharmaceutical ingredient ionic liquids (API-ILs) of tetracaine have been successfully synthesized by combining the tetracaine cation with pharmaceutically active anions, such as salicylate (B1505791) and ibuprofenate. nih.govnih.gov The synthesis typically involves a reaction between tetracaine and the corresponding acid (salicylic acid or ibuprofen). nih.govnih.gov

The structures of these newly formed ionic liquids, named tetracainium salicylate and tetracainium ibuprofenate, have been confirmed using spectroscopic methods. nih.govnih.gov Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the proton transfer from the acid to the tetracaine base, confirming the formation of the ionic salt. nih.gov Techniques such as 1H homodecoupling and 2D COSY NMR are used for the precise assignment of the spectral signals. nih.gov

To gain a deeper understanding of the forces holding the ionic liquids together, theoretical calculations are performed. nih.govnih.gov Methods like Density Functional Theory (DFT) and molecular dynamics (MD) are used to model the interactions between the tetracaine cation and the counter-anions (salicylate or ibuprofenate). researchgate.netnih.gov

These calculations reveal that the interactions between tetracaine and the ibuprofenate anion are weaker than those with the salicylate anion. nih.govnih.gov This difference is attributed to several factors, including the decreasing molecular symmetry, weaker hydrogen bonding capability, and increased steric hindrance from the alkyl chain of the ibuprofenate anion. nih.govnih.gov Such computational studies are crucial for predicting and explaining the macroscopic properties of these novel ionic liquids based on their molecular-level interactions. researchgate.netulisboa.pt

Impact of Counter-Ion and Structural Modifications on Solution Behavior

The choice of counter-ion and modifications to the tetracaine molecule's structure can have a profound impact on its properties and behavior in solution.

Replacing the standard chloride counter-ion with larger, organic anions like salicylate and ibuprofenate significantly alters the salt's thermal stability. nih.gov Thermogravimetric analysis shows that tetracaine forms more thermally stable salts with these organic anions compared to the inorganic chloride. nih.gov The order of thermal stability is: tetracainium salicylate > tetracainium ibuprofenate > tetracainium hydrochloride. nih.gov This enhanced stability in the ionic liquid forms is likely due to better crystal packing and additional π-π stacking interactions between the aromatic rings of the cation and the organic anions. nih.gov

Structural modifications to the tetracaine cation itself also influence its function. For instance, studies have shown that the 4-butylamino group on the phenyl ring is critical for the molecule's interaction with sodium channels. nih.gov A derivative lacking this group showed significantly weaker activity, highlighting the importance of this structural feature for its biological function. nih.gov Furthermore, tetracaine hydrochloride is known to exist in different polymorphic forms (different crystal structures), such as a triclinic form and a monoclinic form, which can affect its physical properties. icdd.comresearchgate.net

Mechanistic Investigations of Tetracaine Analogs at the Cellular and Sub Cellular Levels

Molecular Interactions with Ion Channels and Receptors

Tetracaine (B1683103) and its analogs are known to interact with various ion channels and receptors, leading to a cascade of cellular effects. These interactions are fundamental to their mechanisms of action.

Allosteric Inhibition of Channel Function

Tetracaine acts as an allosteric blocker of certain ion channels. ncats.io This means it binds to a site on the channel protein that is distinct from the primary binding site (the orthosteric site), inducing a conformational change that inhibits the channel's function. ncats.io This allosteric modulation is a key feature of its interaction with calcium release channels, also known as ryanodine (B192298) receptors (RyRs). ncats.io At lower concentrations, tetracaine initiates a temporary inhibition of spontaneous calcium release. However, at higher concentrations, it can completely block the channel's activity. ncats.io

This inhibitory action is not limited to RyRs. Tetracaine has also been shown to allosterically inhibit other channels, contributing to its broader pharmacological profile. The binding of tetracaine to these allosteric sites can stabilize the channel in a non-conducting state, thereby reducing ion flow.

Sodium Ion Channel Modulation Mechanisms

Tetracaine's interaction with voltage-gated sodium channels is a cornerstone of its local anesthetic properties. ncats.ioncats.io It effectively blocks these channels, which are crucial for the initiation and propagation of nerve impulses. ncats.ioncats.io This blockade prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane, thus inhibiting the transmission of pain signals.

Research indicates that tetracaine can be classified as a dual blocker, interacting with sodium channels in both closed and open states. nih.gov It exhibits a strong affinity for closed channels and can also bind to open channels, particularly when the cell membrane is depolarized. nih.gov The inhibitory concentration (IC50) for tetracaine's block of inactivated batrachotoxin-modified sodium channels is approximately 5.2 µM at -70 mV. nih.gov Interestingly, the charged form of tetracaine is considered the primary active form in blocking inactivated channels. nih.gov

Furthermore, the interaction is influenced by the state of the channel. For instance, some local anesthetics preferentially bind to open or inactivated channels, a property known as state-dependent inhibition. nih.govnih.gov Studies have shown that tetracaine can induce a hyperpolarizing shift in the steady-state fast inactivation of sodium channels, suggesting it can access the channel even in its closed state. nih.gov The 4-butylamino group on the phenyl ring of tetracaine is thought to be critical for this enhancement of inactivation. nih.gov

ParameterValueConditionReference
IC50 (inactivated channels) 5.2 µM-70 mV nih.gov
IC50 (depolarized membrane) 39.5 µM+50 mV nih.gov
Hill Coefficient (inactivated) 0.98-70 mV nih.gov
Hill Coefficient (depolarized) 0.94+50 mV nih.gov

Effects on Intracellular Calcium Release through Ryanodine Receptors (in in vitro models)

In biomedical research, tetracaine is utilized to modulate the function of ryanodine receptors (RyRs), which are critical for controlling the release of calcium from intracellular stores like the sarcoplasmic reticulum (SR). ncats.ioncats.io Tetracaine's effect on RyRs is concentration-dependent. ncats.io At low concentrations, it causes a transient inhibition of spontaneous calcium release events, while at higher concentrations, it completely blocks calcium release. ncats.io

In studies on frog skeletal muscle, tetracaine has been shown to block a delayed component of charge movement (Qγ) and the associated calcium transient. nih.gov It is suggested that tetracaine may act on both the RyR release channel and the dihydropyridine (B1217469) receptor, leading to a blockade of charge movement, calcium transient, and calcium current. nih.gov

In isolated rat ventricular myocytes, tetracaine initially decreases contraction by inhibiting calcium release from the SR. nih.gov This indicates a reduction in the gain of calcium-induced calcium release (CICR). nih.gov However, this is often followed by a recovery of contraction, which is associated with an increase in the SR calcium content. nih.gov

Cellular Responses and Signaling Pathway Modulations

The interaction of tetracaine analogs with cellular components triggers a variety of responses and modulates key signaling pathways, impacting cell fate and function.

Induction of Macrophage Pyroptosis and Associated Signaling Pathways (e.g., Caspase-1/11-GSDMD)

Recent research has implicated local anesthetics in the process of pyroptosis, a form of programmed cell death that is inherently inflammatory. While direct studies on Tetracaine-d6 Dihydrochloride (B599025) Salt are limited in this specific context, the broader class of compounds to which tetracaine belongs can induce this pathway. Pyroptosis is often mediated by inflammasomes, which are multiprotein complexes that activate caspases.

The key executioner of pyroptosis is Gasdermin D (GSDMD), which is cleaved by inflammatory caspases such as Caspase-1 (in humans) and Caspase-11 (in mice). This cleavage event unleashes the N-terminal domain of GSDMD, which then forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Polypeptides involved in pyroptosis and inflammasome formation include Caspase-1, Caspase-4, Caspase-5, Caspase-11, GSDMD, NLRP3, Pyrin domain, and ASC/PYCARD. google.comgoogle.com The ability of certain molecules to trigger this pathway highlights a potential mechanism for modulating immune responses.

Effects on Cell Viability and Proliferation in Cell Lines

Tetracaine has been shown to exert cytotoxic effects on various cell lines, impacting their viability and proliferation. For instance, in human corneal epithelial (HCEP) cells, tetracaine at concentrations above 0.3125 g/L induced growth retardation, apoptosis-like morphological changes, a decline in viability, and G1 phase arrest in the cell cycle in a time- and dose-dependent manner. nih.gov

The cytotoxic effects appear to be mediated through the induction of apoptosis. In HCEP cells, tetracaine was found to induce the activation of caspase-3, -8, and -9, disrupt the mitochondrial membrane potential, and lead to the upregulation of pro-apoptotic proteins like Bax and Bad, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov This suggests that tetracaine can trigger apoptosis through a death receptor-mediated, mitochondrion-dependent pathway. nih.gov

The antiproliferative effects of related compounds have also been observed in various cancer cell lines. researchgate.net While the specific effects of Tetracaine-d6 Dihydrochloride Salt require further investigation, the known actions of tetracaine provide a strong indication of its potential to influence cell viability and proliferation.

Cell LineEffectConcentrationReference
Human Corneal Epithelial (HCEP) Cells Growth retardation, apoptosis, G1 arrest> 0.3125 g/L nih.gov
NCI-H460, A549, H1975 (Cancer cells) Inhibitory activity (related chalcone (B49325) derivative)IC50: 2.3, 3.2, 5.7 µM respectively researchgate.net
MOLT-4 (Leukemia cells) Potent anticancer activity (related chalcone derivative)IC50: 0.87 µM researchgate.net

Role of Tetracaine D6 Dihydrochloride Salt in Pharmaceutical Research and Development Support

Research on Impurity Identification and Genotoxic Potential Assessment

The identification and control of impurities in a drug substance are critical aspects of pharmaceutical development. nih.gov Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the formulation. researchgate.net Some impurities may have the potential to be genotoxic, meaning they can damage DNA and potentially cause cancer. researchgate.net

Tetracaine-d6 Dihydrochloride (B599025) Salt plays a supportive role in this research. It is used as a standard in sensitive analytical methods to accurately quantify the levels of known impurities. synzeal.com For unknown impurities, data generated using the standard can aid in their structural elucidation. While studies to assess the specific genotoxicity of tetracaine (B1683103) hydrochloride have not been widely reported in published literature, the control of any impurities is a regulatory requirement. fda.gov

The process involves:

Detection and Quantification: Using validated methods where Tetracaine-d6 Dihydrochloride Salt is the internal standard, all process-related impurities and degradation products are identified and quantified.

Genotoxic Risk Assessment: The chemical structure of each impurity is assessed for "structural alerts"—chemical motifs that are associated with genotoxicity. researchgate.net

Control Strategy: If an impurity is found to be genotoxic or is flagged as a potential genotoxic impurity (PGI), strict control strategies are implemented. nih.gov This involves ensuring its level in the final drug product is below the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk. The ability to accurately quantify these impurities down to trace levels, enabled by standards like Tetracaine-d6, is essential for implementing such a control strategy. synzeal.com

Impurity Class Description Typical Action
Class 1 Known genotoxic carcinogens.Control at or below compound-specific acceptable limit.
Class 2 Known genotoxins with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Compounds with a structural alert for genotoxicity, but no genotoxicity data.Conduct Ames test. If positive, control at TTC. If negative, treat as a standard impurity.
Class 4 Compounds with a structural alert that is shared with the API or related compounds that have tested negative for genotoxicity.Treat as a standard impurity.
Class 5 Compounds with no structural alert for genotoxicity.Control according to standard ICH Q3 guidelines.

Future Research Directions and Emerging Applications of Tetracaine D6 Dihydrochloride Salt

The utility of isotopically labeled compounds, particularly those labeled with stable isotopes like deuterium (B1214612), continues to expand within the scientific community. Tetracaine-d6 Dihydrochloride (B599025) Salt, a deuterated form of the local anesthetic tetracaine (B1683103), serves as a critical tool in analytical chemistry. Future research is poised to leverage this and similar compounds in increasingly sophisticated ways, pushing the boundaries of analytical precision and biological understanding.

Q & A

Q. Why is the dihydrochloride salt form preferred over the hydrochloride form in synthesizing Tetracaine-d6?

The dihydrochloride salt (containing two HCl equivalents) enhances solubility and stability compared to the monohydrochloride form. This is critical for experimental reproducibility, as improved solubility facilitates precise dosing in in vitro assays (e.g., receptor binding studies), while enhanced stability ensures consistent storage conditions . Methodologically, salt selection should prioritize characterization via X-ray crystallography or differential scanning calorimetry (DSC) to confirm salt stoichiometry and crystallinity .

Q. How do researchers confirm the deuteration efficiency of Tetracaine-d6 Dihydrochloride Salt?

Deuteration efficiency is validated using nuclear magnetic resonance (NMR) spectroscopy, specifically ²H-NMR , to quantify deuterium incorporation at specific positions. Mass spectrometry (MS) further corroborates isotopic purity by analyzing molecular ion peaks and fragmentation patterns. For example, a 99.5% deuterated compound should show negligible proton signals in NMR and a mass shift consistent with six deuterium atoms .

Q. What analytical methods are recommended for characterizing this compound purity?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is standard for purity assessment. A reverse-phase C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) can resolve impurities. For deuterated analogs, tandem mass spectrometry (LC-MS/MS) is essential to distinguish isotopic variants from structural impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data between Tetracaine-d6 and its non-deuterated counterpart?

Solubility differences may arise from isotopic effects altering crystal lattice energy. To resolve contradictions, conduct parallel experiments under controlled conditions (temperature, pH). Use dynamic light scattering (DLS) to assess aggregation tendencies and quantify solubility via saturation shake-flask methods paired with HPLC quantification .

Q. What experimental design considerations are critical for stability studies of this compound under varying storage conditions?

Accelerated stability testing should include:

  • Temperature/humidity stress : 40°C/75% RH for 6 months.
  • Photostability : Exposure to UV-Vis light per ICH Q1B guidelines.
  • Analytical endpoints : Monitor degradation products via LC-MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Stability-indicating methods must validate specificity for deuterated vs. non-deuterated degradation products .

Q. How do isotopic effects influence the pharmacokinetic (PK) profiling of Tetracaine-d6 in comparative studies?

Deuterium can alter metabolic pathways via the kinetic isotope effect (KIE), potentially prolonging half-life. To isolate isotopic impacts, use a crossover study design in animal models, comparing PK parameters (AUC, Cmax, t½) between Tetracaine-d6 and non-deuterated controls. Employ LC-MS/MS with deuterated internal standards to minimize matrix effects .

Methodological Guidelines

Best practices for synthesizing this compound with high isotopic purity

  • Deuteration protocol : Use deuterated reagents (e.g., D2O, CD3OD) in a closed system to prevent proton back-exchange.
  • Salt formation : React deuterated Tetracaine base with 2 equivalents of HCl in anhydrous ethanol to ensure dihydrochloride formation.
  • Quality control : Validate via ¹H/²H-NMR and elemental analysis (EA) for chloride content .

Strategies for resolving co-eluting impurities in HPLC analysis of Tetracaine-d6

  • Column optimization : Use a UPLC BEH C18 column (1.7 µm particles) for higher resolution.
  • Gradient elution : Adjust acetonitrile:water ratios from 10:90 to 70:30 over 15 minutes.
  • Mass-directed fractionation : Couple HPLC with preparative MS to isolate impurities for structural identification .

Data Interpretation and Troubleshooting

Interpreting conflicting results in receptor binding assays using Tetracaine-d6
Discrepancies may stem from residual protons in partially deuterated batches or solvent isotope effects. Confirm deuteration efficiency via MS and repeat assays in deuterated buffers (e.g., D2O-based solutions) to control for solvent interactions .

Addressing batch-to-batch variability in this compound synthesis
Implement rigorous process analytical technology (PAT), including in-line NMR for real-time reaction monitoring. Statistical tools (e.g., multivariate analysis of variance) can identify critical process parameters (e.g., pH, temperature) affecting yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.